Cathepsin L Inhibition: Bromo-Substituted Thiochroman-4-one Sulfone Achieves 1.0 nM IC50, Outperforming Unsubstituted and Dibromo Analogs
In a library of 59 thiosemicarbazone and α,β-unsaturated carbonyl derivatives, the sulfone analog of a bromo-substituted thiochroman-4-one (compound 22) exhibited an IC50 of 1.0 nM against recombinant human cathepsin L, making it the most potent inhibitor in the entire library. By comparison, the dibromobenzophenone thiosemicarbazone (compound 2) had an IC50 of 1.5 nM, and the majority of compounds tested showed IC50 values ≥ 0.4 µM [1]. The bromo-thiochroman-4-one sulfone was characterized as a reversible, slow, tight-binding inhibitor with mixed-type inhibition kinetics, fitting the Morrison-Williams equation indicative of reversible covalent interaction with the active-site thiolate [2]. No cytotoxicity was observed in HEK-293 cells at 20 µM concentration [2]. This level of potency places the bromo-thiochroman-4-one scaffold among the most active non-peptidic cathepsin L inhibitors reported.
| Evidence Dimension | Cathepsin L inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Bromo-substituted thiochroman-4-one sulfone analog: IC50 = 1.0 nM |
| Comparator Or Baseline | Dibromobenzophenone thiosemicarbazone: IC50 = 1.5 nM; Benzophenone thiosemicarbazone 38: IC50 = 60 nM; Majority of library compounds: IC50 ≥ 400 nM |
| Quantified Difference | 1.5-fold more potent than the next-best inhibitor (1.0 vs 1.5 nM); ≥ 400-fold more potent than the library median |
| Conditions | In vitro fluorogenic assay using recombinant human cathepsin L with Cbz-Phe-Arg-7-amino-4-methylcoumarin substrate; HEK-293 cytotoxicity counter-screen at 20 µM |
Why This Matters
For procurement decisions targeting cathepsin L-related research (oncology metastasis, SARS-CoV infection, degenerative cartilage disorders), the bromo-thiochroman-4-one sulfone scaffold offers quantitatively validated sub-nanomolar potency—a threshold that unsubstituted thiochroman-4-ones and most competing scaffolds fail to reach.
- [1] Arispe Angulo WM. Inhibitors of human cathepsin L and cruzain as therapeutic agents. Master's Thesis, Baylor University. 2009. (Describing compound 22, the sulfone analog of bromo-substituted thiochroman-4-one, with IC50 = 1 nM against cathepsin L.) View Source
- [2] Trawick ML, Chen SE, Arispe M, Siles R, Zhou M, Pinney KG. Kinetics of thiosemicarbazone-based inhibitors of cathepsin L. FASEB Journal. 2007;21(5):A642-a. doi:10.1096/fasebj.21.5.A642-a. (IC50 values of 1.5 and 1.0 nM for dibromobenzophenone and bromo-thiochroman-4-one sulfone, respectively; mixed-type inhibition kinetics; no cytotoxicity at 20 µM.) View Source
